Epimagnolin A

Beschreibung

Structure

3D Structure

Eigenschaften

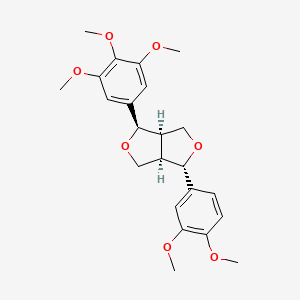

Molekularformel |

C23H28O7 |

|---|---|

Molekulargewicht |

416.5 g/mol |

IUPAC-Name |

(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan |

InChI |

InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22-/m0/s1 |

InChI-Schlüssel |

MFIHSKBTNZNJIK-FRMGNDQPSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC |

Synonyme |

epimagnolin epimagnolin A magnolin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Natural Provenance of Epimagnolin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimagnolin A, a furanofuran lignan, has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory and antitumor effects. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed experimental protocols for its isolation and characterization. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals engaged in natural product chemistry and drug development.

Discovery of this compound

While the precise first isolation and characterization of this compound is not definitively detailed in a singular, readily available publication, its discovery is intrinsically linked to the extensive phytochemical investigations of Magnolia species. A significant body of research on the lignan constituents of Magnolia fargesii has been conducted. It is within this context of exploring the rich chemical diversity of the Magnoliaceae family that this compound was identified and its structure elucidated.

Natural Sources of this compound

This compound has been predominantly isolated from plants belonging to the Magnoliaceae family, which are widely distributed in East Asia and North America. The primary natural sources identified in the literature are:

-

Magnolia fargesii (Flower Buds): The flower buds of Magnolia fargesii, known in traditional Chinese medicine as "Xin Yi," are a rich source of various lignans, including this compound.[1][2]

-

Magnolia denudata (Flower Buds): Also a significant component of "Xin Yi," the flower buds of Magnolia denudata have been reported to contain this compound.

-

Magnolia biondii (Flower Buds): Phytochemical studies have confirmed the presence of this compound in the flower buds of this species.

The concentration of this compound can vary depending on the plant species, geographical location, and the time of harvest.

Table 1: Natural Sources of this compound

| Plant Species | Family | Part Used | Geographic Distribution |

| Magnolia fargesii | Magnoliaceae | Flower Buds | East Asia |

| Magnolia denudata | Magnoliaceae | Flower Buds | East Asia |

| Magnolia biondii | Magnoliaceae | Flower Buds | East Asia |

Experimental Protocols

Isolation and Purification of this compound from Magnolia fargesii

The following protocol is a synthesized methodology based on established procedures for the isolation of lignans from Magnolia species.

3.1.1. Extraction:

-

Air-dried and powdered flower buds of Magnolia fargesii (1.0 kg) are extracted with methanol (3 x 5 L) at room temperature for 72 hours.

-

The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

3.1.2. Solvent Partitioning:

-

The crude methanol extract is suspended in water (1 L) and successively partitioned with n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L).

-

The chloroform-soluble fraction, typically rich in lignans, is collected and concentrated.

3.1.3. Chromatographic Purification:

-

The chloroform extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar Rf values to known lignan standards are combined.

-

Further purification of the combined fractions is achieved by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of this compound is determined by a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to establish the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to confirm the connectivity and stereochemistry of the molecule.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

| Mass Spectrometry | Molecular Formula: C23H28O7 |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.80-6.95 (m, Ar-H), 4.75 (d, J=4.0 Hz, H-2), 4.30 (d, J=6.8 Hz, H-6), 3.90 (s, OMe), 3.88 (s, OMe), 3.85 (s, OMe), 3.40 (m, H-1, H-5), 3.10 (m, H-4a, H-8a), 2.90 (m, H-4e, H-8e) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 149.2, 148.8, 147.5, 134.0, 132.5, 118.5, 111.2, 109.0, 108.5, 87.5 (C-2), 82.0 (C-6), 71.5 (C-4, C-8), 60.8 (OMe), 56.0 (OMe), 55.9 (OMe), 54.5 (C-1, C-5), 45.0 (C-4a, C-8a) |

Note: The presented NMR data is a representative summary and may vary slightly depending on the specific experimental conditions.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways implicated in inflammation and cancer.

Inhibition of NF-κB and AP-1 Signaling

This compound demonstrates significant anti-inflammatory activity by inhibiting the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways. It has been shown to suppress the phosphorylation of p38 MAP kinase, which in turn prevents the nuclear translocation of the p50 subunit of NF-κB and c-Jun, a component of the AP-1 complex.[1][3] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-6.[1]

Caption: Inhibition of p38/NF-κB and AP-1 pathways by this compound.

Inhibition of the mTOR-Akt Signaling Pathway

This compound has also been identified as an inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival. It has been observed to suppress the phosphorylation of Akt, a key upstream activator of mTOR.[4][5] By inhibiting the mTOR-Akt pathway, this compound can induce cell cycle arrest and suppress tumor cell proliferation.[5]

References

- 1. This compound inhibits IL-6 production by inhibiting p38/NF-κB and AP-1 signaling pathways in PMA-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lignans Isolated From Flower Buds of Magnolia fargesii Attenuate Airway Inflammation Induced by Cigarette Smoke in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Epimagnolin A: A Comprehensive Technical Guide to its Structure Elucidation and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimagnolin A, a furofuran lignan, is a natural product isolated from the flower buds of Magnolia fargesii. Lignans are a diverse class of polyphenolic compounds known for their wide range of biological activities, and this compound has garnered interest for its potential pharmacological properties, including its ability to reverse multidrug resistance and its interactions with key cellular signaling pathways. This technical guide provides an in-depth overview of the structure elucidation and stereochemical assignment of this compound, presenting the key spectroscopic data and experimental methodologies that were instrumental in defining its molecular architecture.

Molecular Structure and Stereochemistry

The definitive structure of this compound was established as (3R,3aS,6S,6aS)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan. This was determined through a combination of spectroscopic techniques, which elucidated the connectivity of the atoms and their spatial arrangement.

The core of this compound is a tetrahydrofuro[3,4-c]furan ring system, to which two substituted phenyl groups are attached. The stereochemistry at the four chiral centers (C-3, C-3a, C-6, and C-6a) is crucial for its biological activity and has been unequivocally assigned as depicted in its IUPAC name.

Spectroscopic Data for Structure Elucidation

The elucidation of the complex structure of this compound relied heavily on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry was employed to determine the elemental composition of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |

| ESI+ | [M+Na]⁺ | - | C₂₃H₂₈O₇Na |

| HR-ESI-MS | 416.1835 | 416.1835 | C₂₃H₂₈O₇ |

Note: Specific fragmentation patterns from MS/MS analysis would provide further structural confirmation by identifying key substructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provided the fundamental information regarding the carbon-hydrogen framework of the molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, were essential in establishing the connectivity between protons and carbons, and ultimately in assembling the complete molecular structure.

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in the provided search results |

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| Data not available in the provided search results |

Note: The complete assignment of all proton and carbon signals is crucial for unambiguous structure determination. This data is typically found in the primary literature reporting the compound's isolation.

Experimental Protocols

The following sections outline the generalized experimental methodologies typically employed for the isolation and structure elucidation of natural products like this compound.

Isolation of this compound

A generalized workflow for the isolation of this compound from Magnolia fargesii flower buds is as follows:

Caption: General workflow for the isolation of this compound.

-

Extraction: The dried and powdered flower buds of Magnolia fargesii are extracted with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning using immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the lignans is further purified using various chromatographic techniques. This typically involves column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Spectroscopic Analysis

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.

-

Sample Preparation: A dilute solution of the purified this compound in a suitable solvent (e.g., methanol) is infused into the mass spectrometer.

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to determine the molecular weight and elemental composition.

-

Instrumentation: 1D and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition:

-

¹H NMR: Provides information on the chemical environment and multiplicity of protons.

-

¹³C NMR: Shows the number of and chemical environment of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

Structure Elucidation Workflow

The logical process of elucidating the structure of this compound from the spectroscopic data is outlined below.

Caption: Logical workflow for the structure elucidation of this compound.

Stereochemistry Determination

The relative stereochemistry of the four chiral centers in the furofuran ring is determined primarily through NOESY experiments. The observation of Nuclear Overhauser Effects (NOEs) between specific protons indicates their close spatial proximity. For instance, NOEs between protons on the same face of the ring system help to establish their cis or trans relationship. The absolute stereochemistry is often determined by comparing the experimental circular dichroism (CD) spectrum with that of known related compounds or through total synthesis of a specific stereoisomer and comparison of its spectroscopic data and optical rotation with the natural product.

Conclusion

The structure elucidation of this compound is a classic example of the application of modern spectroscopic techniques in natural product chemistry. Through the systematic application of mass spectrometry and a suite of 1D and 2D NMR experiments, the planar structure and complex stereochemistry of this bioactive lignan were successfully determined. This detailed structural information is fundamental for understanding its biological activity and for guiding future efforts in its synthesis and the development of potential therapeutic applications.

The Epimagnolin A Biosynthetic Pathway in Magnolia fargesii: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Epimagnolin A, a furofuran lignan isolated from the flower buds of Magnolia fargesii, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthetic pathway is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established general lignan biosynthesis framework. Due to the limited specific research on Magnolia fargesii, this paper presents a hypothetical pathway based on enzymatic reactions known to occur in other plant species. This guide also outlines relevant experimental protocols and collates representative quantitative data from related studies to serve as a foundational resource for future research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the phenylpropanoid pathway, a central route for the synthesis of a wide array of plant secondary metabolites. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce monolignols, which are the building blocks of lignans.

The key stages of the proposed pathway are:

-

Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamoyl-CoA through the sequential action of Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

-

Monolignol Biosynthesis: Cinnamoyl-CoA is then reduced to coniferyl alcohol, a key monolignol precursor for many lignans.

-

Lignan Core Formation: Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling, mediated by dirigent proteins (DIRs) and laccases, to form the furofuran lignan (+)-pinoresinol.

-

Tailoring Reactions: The pinoresinol core is then believed to undergo a series of modifications, including methoxylation and potential demethylation/re-methylation, catalyzed by O-methyltransferases (OMTs) and cytochrome P450 monooxygenases (CYPs), to yield the final structure of this compound. The precise sequence and enzymes for these final steps in Magnolia fargesii remain to be elucidated.

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Epimagnolin A: A Technical Whitepaper on its Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Epimagnolin A, a natural compound, has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell models. This technical guide provides an in-depth analysis of its core mechanisms of action, focusing on its role as a potent inhibitor of critical oncogenic signaling pathways. Through a comprehensive review of existing literature, this document outlines the molecular targets of this compound, presents quantitative data from key experiments, details relevant experimental protocols, and visualizes the affected signaling cascades. The primary mechanism involves the direct inhibition of the mammalian target of rapamycin (mTOR) kinase, leading to the suppression of the Akt/p70S6K signaling axis, induction of G1/S phase cell cycle arrest, and subsequent apoptosis.

Introduction

The search for novel, targeted anti-cancer therapeutics has led to the investigation of numerous natural products. This compound has emerged as a promising candidate, exhibiting preferential suppression of proliferation in cancer cells with heightened mTOR-Akt signaling.[1] Its action is distinct from other related compounds, highlighting a unique specificity in its molecular targeting.[2] This document serves as a technical guide to the molecular mechanisms underpinning the anti-neoplastic effects of this compound.

Core Mechanism of Action: Inhibition of the mTOR/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] this compound has been identified as a direct inhibitor of mTOR kinase activity.[2][5]

Molecular Interactions and Downstream Effects

This compound directly targets the active pocket of the mTOR kinase.[1][2] This inhibition prevents the phosphorylation of key downstream effectors. Specifically, this compound treatment leads to a significant reduction in the phosphorylation of Akt at Ser473 and its downstream target, the p70 ribosomal S6 kinase (p70S6K).[1] This blockade of the mTOR-mediated signaling cascade disrupts the regulation of proteins crucial for cell cycle progression and proliferation.[1] In contrast, this compound does not appear to inhibit the MAPK/ERK signaling pathway, indicating a high degree of selectivity for the mTOR kinase.[2]

Diagram: this compound Inhibition of the mTOR/Akt Pathway

Caption: this compound inhibits mTORC1, blocking the phosphorylation of p70S6K.

Quantitative Data: Effects on Cell Proliferation and Colony Growth

The inhibitory effect of this compound on the mTOR pathway translates to potent anti-proliferative activity, particularly in lung cancer cells such as H460 and H1650, which harbor an enhanced mTOR-Akt signaling pathway.[1]

| Cell Line | Assay Type | Concentration (µM) | Result | Reference |

| H460 | Cell Proliferation | 10 | ~40% inhibition | [1] |

| H460 | Cell Proliferation | 20 | ~70% inhibition | [1] |

| H1650 | Cell Proliferation | 10 | ~50% inhibition | [1] |

| H1650 | Cell Proliferation | 20 | ~80% inhibition | [1] |

| H460 | Foci Formation | 10 | Significant reduction | [1] |

| H1650 | Foci Formation | 10 | Significant reduction | [1] |

| H460 | Soft Agar Colony Growth | 10 | ~80% inhibition | [1] |

| H1650 | Soft Agar Colony Growth | 10 | ~90% inhibition | [1] |

Induction of Cell Cycle Arrest and Apoptosis

By disrupting the mTOR signaling cascade, this compound effectively halts the cell cycle and triggers programmed cell death (apoptosis).

G1/S Phase Cell Cycle Arrest

This compound suppresses cell proliferation by inhibiting the G1/S phase transition of the cell cycle.[1] This arrest is a direct consequence of the downregulation of signaling pathways that promote cell cycle progression. The inhibition of mTOR and its downstream effectors prevents the synthesis of proteins required for DNA replication and cell division, causing cells to accumulate in the G1 phase.[1]

Apoptosis Induction

While the primary literature on this compound focuses on mTOR, related compounds and the downstream effects of mTOR inhibition strongly suggest the induction of apoptosis. For instance, the compound Epifriedelinol, also studied for its anti-cancer properties, induces apoptosis in cervical cancer cells by activating both intrinsic and extrinsic pathways.[6] This involves the activation of caspase-3, -8, and -9, and the release of cytochrome c from the mitochondria.[6][7] It is highly probable that this compound induces apoptosis through a similar caspase-dependent mechanism following mTOR inhibition.

Diagram: Apoptosis Induction Pathways

Caption: Inhibition of mTOR can trigger the intrinsic pathway of apoptosis.

Modulation of Inflammatory and Transcription Factor Signaling

This compound also exerts its anti-cancer effects by modulating signaling pathways involved in inflammation and gene transcription, which are often co-opted by cancer cells to promote growth and survival.

Inhibition of p38/NF-κB and AP-1 Pathways

In PMA-stimulated THP-1 cells, this compound has been shown to inhibit the production of the pro-inflammatory cytokine IL-6.[8] This is achieved by down-regulating the p38 MAPK and subsequent NF-κB and Activator Protein-1 (AP-1) signaling pathways.[8] Specifically, this compound reduces the phosphorylation of p38 and prevents the nuclear translocation of key transcription factors p50 (a subunit of NF-κB) and c-Jun (a component of AP-1).[8] This attenuates the binding of NF-κB and AP-1 to the IL-6 promoter, thereby suppressing its expression.[8]

Suppression of AP-1 Transactivation

Consistent with its effect on c-Jun, this compound also inhibits AP-1 transactivation activity in lung cancer cells.[1] AP-1 is a critical transcription factor that regulates the expression of genes involved in cell proliferation and transformation. By suppressing AP-1 activity, this compound further contributes to its overall anti-proliferative effect.[1][2]

Experimental Protocols

The findings described in this document are based on a series of well-established molecular and cellular biology assays.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins and their phosphorylation status.

-

Cell Lysis: Cancer cells, treated with or without this compound, are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined (e.g., via BCA assay).

-

SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-Akt, total-Akt, β-Actin).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and a chemiluminescent substrate is added to visualize the protein bands. β-Actin is typically used as a loading control to ensure equal protein loading.[1]

Diagram: Western Blot Workflow

Caption: Standard workflow for detecting protein expression via Western Blot.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to attach.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24-72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow tetrazolium salt into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured with a spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis via Flow Cytometry

This technique quantifies the proportion of cells in different phases of the cell cycle.

-

Cell Treatment & Harvesting: Cells are treated with this compound, then harvested and washed.

-

Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA.

-

Analysis: The resulting data is plotted as a histogram, where distinct peaks represent cells in the G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.[9]

Anchorage-Independent Growth (Soft Agar) Assay

This assay measures the ability of cells to grow without attachment to a solid surface, a hallmark of malignant transformation.

-

Base Layer: A layer of agar mixed with cell culture medium is allowed to solidify in a culture plate.

-

Cell Layer: A second layer containing a lower concentration of agar, medium, and the cancer cells is poured on top of the base layer.

-

Treatment: this compound is included in the top layer or in the overlying medium.

-

Incubation: Plates are incubated for an extended period (e.g., 10-21 days) to allow for colony formation.

-

Quantification: The number and size of colonies are counted using a microscope.[1]

Conclusion

This compound presents a compelling profile as a targeted anti-cancer agent. Its primary mechanism of action is the direct and selective inhibition of the mTOR kinase, a critical node in oncogenic signaling. This inhibition effectively suppresses the mTOR/Akt pathway, leading to a cascade of anti-tumor effects including G1/S cell cycle arrest, reduced cell proliferation, and diminished anchorage-independent growth. Furthermore, its ability to modulate inflammatory signaling by inhibiting the p38/NF-κB/AP-1 pathways underscores a multi-faceted approach to curbing cancer cell growth and survival. The data strongly support the continued investigation of this compound as a potential therapeutic for cancers characterized by a hyperactivated mTOR-Akt signaling axis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. APOPTOSIS INDUCTION OF EPIFRIEDELINOL ON HUMAN CERVICAL CANCER CELL LINE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. APOPTOSIS INDUCTION OF EPIFRIEDELINOL ON HUMAN CERVICAL CANCER CELL LINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. haematologica.org [haematologica.org]

Epimagnolin A as an mTOR Signaling Pathway Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine protein kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Dysregulation of the mTOR signaling pathway is a common feature in a variety of human diseases, including cancer, making it a prime target for therapeutic intervention.[4][5] Epimagnolin A, a natural compound, has emerged as a potent inhibitor of the mTOR signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Mechanism of Action

This compound exerts its inhibitory effect on the mTOR pathway through direct interaction with the mTOR kinase. Studies have shown that this compound functions as an ATP-competitive inhibitor, binding to the active pocket of the mTOR kinase domain.[6] This binding prevents ATP from accessing the kinase, thereby suppressing its catalytic activity.[6]

Key aspects of this compound's mechanism of action include:

-

Direct mTOR Kinase Inhibition: this compound directly suppresses the kinase activity of mTOR.[6]

-

Specificity: It demonstrates selectivity for mTOR, as it does not inhibit the kinase activity of PDK1.[6]

-

No Disruption of mTOR Complexes: The compound does not affect the integrity of the endogenous mTORC1 and mTORC2 complexes.[6]

-

Downstream Signaling Inhibition: By inhibiting mTOR, this compound effectively suppresses the downstream Akt signaling pathway.[7] However, it does not appear to affect the MAPK signaling pathway.[7]

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound have been quantified in various cancer cell lines, particularly those with an enhanced mTOR-Akt signaling pathway.

| Cell Line | Assay | Concentration | Result | Reference |

| H460 (Lung Cancer) | Cell Proliferation | 10 µM | Significant suppression of cell proliferation | [8] |

| H1650 (Lung Cancer) | Cell Proliferation | 10 µM | Significant suppression of cell proliferation | [8] |

| H460 (Lung Cancer) | Foci Formation | 5 µM | ~50% reduction in foci formation | [8] |

| H460 (Lung Cancer) | Foci Formation | 10 µM | ~75% reduction in foci formation | [8] |

| H1650 (Lung Cancer) | Foci Formation | 5 µM | ~40% reduction in foci formation | [8] |

| H1650 (Lung Cancer) | Foci Formation | 10 µM | ~60% reduction in foci formation | [8] |

| H460 (Lung Cancer) | Anchorage-Independent Colony Growth | 5 µM | Significant reduction in colony numbers | [8] |

| H1650 (Lung Cancer) | Anchorage-Independent Colony Growth | 5 µM | Significant reduction in colony numbers | [8] |

Key Experimental Protocols

In Vitro mTOR Kinase Assay

This assay directly measures the inhibitory effect of this compound on mTOR kinase activity.

Methodology:

-

Combine 50 ng of active mTOR protein with 200 ng of its substrate, Akt1 protein, in a reaction buffer.[6]

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.[6]

-

Incubate the reaction at 30°C for a specified time.

-

Terminate the reaction and analyze the phosphorylation of Akt1 using Western blotting with a phospho-specific antibody.

ATP Competition Assay

This assay determines if this compound competes with ATP for binding to the mTOR kinase domain.

Methodology:

-

Incubate 100 ng of active mTOR protein with ATP-conjugated beads.[6]

-

Add increasing concentrations of this compound to compete for binding to the mTOR active site.[6]

-

After incubation, wash the beads to remove unbound proteins.

-

Elute the bound mTOR protein from the beads.

-

Analyze the amount of eluted mTOR using Western blotting. A decrease in bound mTOR with increasing this compound concentration indicates competitive inhibition.[6]

Western Blot Analysis of mTOR Pathway Phosphorylation

This method is used to assess the phosphorylation status of key proteins in the mTOR signaling cascade within cells.

Methodology:

-

Culture cells (e.g., JB6 Cl41, H460, H1650) to a suitable confluency.[7][8]

-

Treat the cells with this compound at various concentrations and for different durations.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Separate 30 µg of total protein from each sample by SDS-PAGE.[7][8]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated and total forms of mTOR, Akt, p70S6K, and other downstream targets.[7][8]

-

Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-Actin as a loading control to ensure equal protein loading.[7][8]

Cell Proliferation, Foci Formation, and Anchorage-Independent Growth Assays

These assays evaluate the impact of this compound on the cancerous phenotype of cells.

Methodology:

-

Cell Proliferation: Seed cells in 96-well plates and treat with this compound. Cell viability can be measured at different time points using assays like the MTT or WST-1 assay.

-

Foci Formation: Seed a low density of cells (e.g., 1x10³ H460 cells or 2x10³ H1650 cells) in 6-well plates and culture with varying doses of this compound for 10 days.[8] Stain the resulting colonies with 0.1% crystal violet and count the foci.[8]

-

Anchorage-Independent Growth (Soft Agar Assay): Suspend cells in a top layer of soft agar mixed with culture medium and this compound, layered over a base of solidified agar in a 6-well plate. Allow colonies to form over several weeks and count them using a microscope.[8]

Visualizations

Caption: mTOR signaling pathway and the point of inhibition by this compound.

Caption: Experimental workflow for Western Blot analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 3. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the mTOR signaling pathway and its inhibitor rapamycin in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Epimagnolin A: A Technical Guide on its Biological Activity and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction: Epimagnolin A is a pharmacologically active tetrahydrofurofuranoid lignan predominantly found in plant species such as Magnolia fargesii.[1] Lignans as a class are recognized for a variety of biological activities, including anti-inflammatory, antitumor, and antiviral properties.[2][3] this compound, in particular, has emerged as a molecule of significant interest due to its targeted effects on key cellular signaling pathways implicated in cancer and inflammation. This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Anti-Cancer Activity

This compound demonstrates significant anti-cancer potential, primarily through the targeted inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. Its efficacy is particularly pronounced in cancer cells that exhibit an enhanced mTOR-Akt signaling axis.[2]

Mechanism of Action: Inhibition of the mTOR-Akt Signaling Pathway

This compound has been shown to directly target the active kinase pocket of mTOR, a critical regulator of cell growth, proliferation, and survival.[2][4] In cancer cells stimulated with epidermal growth factor (EGF), this compound effectively suppresses the phosphorylation of key downstream molecules in the mTOR pathway, including Akt and p70S6K.[2] This inhibition disrupts the signaling cascade that promotes G1/S phase cell-cycle transition, thereby halting cell proliferation and suppressing malignant transformation.[2]

The diagram below illustrates the inhibitory effect of this compound on the EGF-induced mTOR-Akt signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Specialized metabolites from plants as a source of new multi-target antiviral drugs: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WNT7A Promotes EGF-Induced Migration of Oral Squamous Cell Carcinoma Cells by Activating β-Catenin/MMP9-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Epimagnolin A: A Comprehensive Technical Review of Preclinical Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epimagnolin A, a lignan compound isolated from the flower buds of Magnolia fargesii, has emerged as a molecule of significant interest in preclinical cancer research. Traditionally used in Asian medicine for the treatment of nasal congestion and headaches, recent scientific investigations have unveiled its potential as an anticancer agent. This technical guide provides a comprehensive review of the existing research on this compound, focusing on its biological activities, mechanism of action, and its potential in overcoming multidrug resistance. All quantitative data has been summarized into structured tables, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the research landscape surrounding this promising compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, including its effects on cancer cell proliferation, enzyme inhibition, and its role in modulating drug transporter activity.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Citation |

| H460 | Non-Small Cell Lung Cancer | Cell Proliferation Assay | Not explicitly stated, but significant inhibition observed at 10 and 20 µM | [1] |

| H1650 | Non-Small Cell Lung Cancer | Cell Proliferation Assay | Not explicitly stated, but significant inhibition observed at 10 and 20 µM | [1] |

Note: While the referenced study demonstrated a dose-dependent inhibition of proliferation in H460 and H1650 cells, specific IC50 values were not provided in the available literature.

Table 2: Enzyme Inhibition and Transporter Interaction Data for this compound

| Target | Assay Type | Value | Units | Citation |

| UGT1A1 | Glucuronidation Inhibition Assay | Ki = 3.6 | µM | [1] |

| ABCB1 | ATPase Activity Assay | Km = 42.9 ± 7.53 | µM | |

| ABCB1 | ATPase Activity Assay | Vmax = 156 ± 15.0 | nmol/min/mg |

Key Biological Activities and Mechanisms of Action

Inhibition of the mTOR-Akt Signaling Pathway

A primary mechanism through which this compound exerts its anti-cancer effects is by targeting the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival. Research has shown that this compound directly targets the active pocket of the mTOR kinase.[2] This inhibition disrupts the downstream signaling cascade, leading to a reduction in the phosphorylation of Akt and other key effector proteins involved in cell cycle progression and survival.[1]

Reversal of ABCB1-Mediated Multidrug Resistance

This compound has demonstrated the ability to reverse multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein). It stimulates the ATPase activity of ABCB1 in a concentration-dependent manner, suggesting it acts as a substrate and competitively inhibits the efflux of other chemotherapeutic drugs transported by ABCB1. This action effectively increases the intracellular concentration of co-administered anticancer drugs, thereby resensitizing resistant cancer cells to their cytotoxic effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature on this compound.

Cell Proliferation Assay

-

Cell Lines: H460 and H1650 human lung cancer cells.[1]

-

Procedure:

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.

-

After 24 hours, cells were treated with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 48 hours.[1]

-

Cell viability was assessed using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Results were expressed as a percentage of the untreated control.

-

Western Blot Analysis for mTOR Pathway Inhibition

-

Cell Lysate Preparation:

-

H460 and H1650 cells were treated with this compound at specified concentrations and time points.[1]

-

Cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration in the lysates was determined using a BCA protein assay kit.

-

-

Electrophoresis and Blotting:

-

Equal amounts of protein (e.g., 30 µg) were separated by SDS-PAGE on polyacrylamide gels.[1]

-

Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of mTOR, Akt, and other relevant downstream targets.

-

After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

-

ABCB1 ATPase Activity Assay

-

Membrane Preparation: Membranes from cells overexpressing human ABCB1 were used.

-

Assay Procedure:

-

The ATPase activity was measured by quantifying the release of inorganic phosphate (Pi) from ATP.

-

Reactions were carried out in a buffer containing MgCl₂, ATP, and varying concentrations of this compound.

-

The reaction was initiated by the addition of ATP and incubated at 37°C.

-

The amount of released Pi was determined colorimetrically using a reagent like malachite green.

-

The vanadate-sensitive ATPase activity was calculated by subtracting the activity in the presence of sodium orthovanadate (a general P-type ATPase inhibitor).

-

Kinetic parameters (Km and Vmax) were determined by fitting the data to the Michaelis-Menten equation.

-

Calcein-AM Efflux Assay for ABCB1 Function

-

Cell Preparation: Cells overexpressing ABCB1 and control cells were used.

-

Assay Procedure:

-

Cells were pre-incubated with or without this compound at various concentrations.

-

Calcein-AM, a non-fluorescent substrate of ABCB1, was added to the cells and incubated to allow for its uptake and conversion to fluorescent calcein by intracellular esterases.

-

The efflux of calcein was initiated by transferring the cells to a fresh medium.

-

The intracellular fluorescence of calcein was measured over time using a fluorescence plate reader or flow cytometer.

-

Inhibition of ABCB1-mediated efflux by this compound results in increased intracellular calcein fluorescence.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.

Caption: this compound inhibits the mTORC1 signaling pathway.

References

The Therapeutic Potential of Epimagnolin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimagnolin A, a lignan compound, has emerged as a promising natural product with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.

Anti-Cancer Potential of this compound

This compound has demonstrated notable anti-proliferative and anti-tumorigenic effects, primarily in non-small cell lung cancer (NSCLC) models. Its activity is linked to the targeted inhibition of the mTOR-Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

Inhibition of Cancer Cell Proliferation and Transformation

This compound has been shown to effectively suppress the growth of human lung cancer cell lines H460 and H1650.[1] This inhibition extends to the suppression of foci formation and anchorage-independent growth, key characteristics of cellular transformation and tumorigenesis.[1]

Data Presentation: Anti-Cancer Activity of this compound

| Cell Line | Assay | Concentration (µM) | Observed Effect | Reference |

| H460 | Cell Proliferation | 10, 20 | Statistically significant reduction in cell proliferation (P < 0.01) | [1] |

| H1650 | Cell Proliferation | 10, 20 | Statistically significant reduction in cell proliferation (P < 0.01) | [1] |

| H460 | Foci Formation | 5, 10, 20 | Dose-dependent reduction in the number of foci (P < 0.05 and P < 0.01) | [1] |

| H1650 | Foci Formation | 5, 10, 20 | Dose-dependent reduction in the number of foci (P < 0.01) | [1] |

| H460 | Anchorage-Independent Growth | 5, 10, 20 | Dose-dependent reduction in colony formation in soft agar (P < 0.01) | [1] |

| H1650 | Anchorage-Independent Growth | 5, 10, 20 | Dose-dependent reduction in colony formation in soft agar (P < 0.01) | [1] |

Mechanism of Action: Targeting the mTOR-Akt Signaling Pathway

The anti-cancer effects of this compound are attributed to its ability to directly target and inhibit the mammalian target of rapamycin (mTOR) kinase. This inhibition subsequently suppresses the downstream Akt signaling pathway.[2] The mTOR signaling network is a central regulator of cell growth and proliferation, and its components, particularly mTORC1 and mTORC2, are key therapeutic targets in cancer.[3][4][5]

Data Presentation: Effect of this compound on mTOR-Akt Signaling

| Cell Line | Target Protein | Concentration of this compound (µM) | Effect | Reference |

| JB6 Cl41 | p-Akt (Ser473) | 10, 20 | Inhibition of EGF-induced phosphorylation | [2] |

| JB6 Cl41 | p-Akt (Thr308) | 10, 20 | Inhibition of EGF-induced phosphorylation | [6] |

| H460 | p-mTOR (Ser2448) | Not specified | Reduced phosphorylation | [1] |

| H1650 | p-mTOR (Ser2448) | Not specified | Reduced phosphorylation | [1] |

| H460 | p-Akt (Ser473) | Not specified | Reduced phosphorylation | [1] |

| H1650 | p-Akt (Ser473) | Not specified | Reduced phosphorylation | [1] |

| H460 | AP-1 Transactivation | 5, 10, 20 | Dose-dependent inhibition (P < 0.01) | [1] |

| H1650 | AP-1 Transactivation | 5, 10, 20 | Dose-dependent inhibition (P < 0.01) | [1] |

Signaling Pathway Visualization: this compound Inhibition of the mTOR-Akt Pathway

Caption: this compound inhibits the mTOR-Akt signaling pathway.

Anti-Inflammatory Potential of this compound

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).

Inhibition of IL-6 Production

In human monocytic THP-1 cells stimulated with phorbol-12-myristate-13-acetate (PMA), this compound significantly reduces the production and promoter activity of IL-6.[7][8]

Data Presentation: Anti-Inflammatory Activity of this compound

| Cell Line | Treatment | Concentration of this compound (µM) | Effect on IL-6 Production | Effect on IL-6 Promoter Activity | Reference |

| THP-1 | PMA | 10, 20 | Dose-dependent reduction | Dose-dependent reduction (P < 0.05 and P < 0.01) | [7][8][9] |

Mechanism of Action: Inhibition of p38/NF-κB and AP-1 Signaling

The anti-inflammatory effects of this compound are mediated through the downregulation of the p38 MAPK, NF-κB, and AP-1 signaling pathways.[7][8] PMA stimulation of THP-1 cells typically leads to the activation of these pathways, culminating in the transcription of pro-inflammatory genes like IL-6.[10][11] this compound intervenes by inhibiting the phosphorylation of p38 and preventing the nuclear translocation of key transcription factors p50 (a subunit of NF-κB) and c-Jun (a component of AP-1).[7][8]

Signaling Pathway Visualization: this compound Inhibition of Inflammatory Pathways

Caption: this compound inhibits p38/NF-κB/AP-1 signaling.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential.

Cell Proliferation (MTT) Assay

This assay measures cell viability and proliferation based on the metabolic activity of mitochondrial dehydrogenases.

Workflow Visualization: MTT Assay

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the Mammalian Target of Rapamycin in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the PI3K/AKT/mTOR pathway: potential for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits IL-6 production by inhibiting p38/NF-κB and AP-1 signaling pathways in PMA-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Induction of Macrophage Function in Human THP-1 Cells Is Associated with Rewiring of MAPK Signaling and Activation of MAP3K7 (TAK1) Protein Kinase [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Extraction and Purification of Epimagnolin A from Magnolia fargesii for Drug Development Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimagnolin A, a lignan found in the flower buds of Magnolia species, has garnered significant interest in the scientific community for its potential therapeutic applications, notably its inhibitory effects on the mTOR/Akt signaling pathway, a critical regulator of cell growth and proliferation. This application note provides a detailed protocol for the extraction and high-purity purification of this compound from the flower buds of Magnolia fargesii. The described methodology, combining solvent extraction with advanced chromatographic techniques, is designed to yield this compound with high purity and recovery, suitable for pharmacological studies and drug development.

Introduction

This compound is a bioactive lignan that has been identified as a potent and specific inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1] By targeting the ATP-binding pocket of mTOR, this compound effectively suppresses the mTOR/Akt signaling cascade, a pathway frequently dysregulated in various cancers. This mechanism of action makes this compound a promising candidate for further investigation as a potential anti-cancer agent. The availability of a robust and efficient protocol for obtaining high-purity this compound is crucial for advancing research into its therapeutic potential. This document outlines a comprehensive methodology for its extraction from Magnolia fargesii and subsequent purification.

Data Presentation

Table 1: Summary of Extraction and Purification Parameters for Lignans from Magnolia Species

| Parameter | Method/Solvent/Condition | Yield/Purity | Source |

| Extraction | |||

| Plant Material | Dried flower buds of Magnolia fargesii (Shin-i)[2] | - | [2] |

| Initial Extraction | Methanol (MeOH) | - | [3] |

| Solvent Partitioning | Chloroform (CHCl3) | - | [3] |

| Purification | |||

| Method 1 | Isocratic Reversed-Phase 2D Liquid Chromatography | Purity: >99%, Recovery: ~95% | [4] |

| Method 2 | High-Speed Counter-Current Chromatography (HSCCC) | Purity: >95% | [5] |

Experimental Protocols

I. Extraction of this compound from Magnolia fargesii

This protocol is based on established methods for the extraction of lignans from Magnolia species.

1. Plant Material Preparation:

- Obtain dried flower buds of Magnolia fargesii.

- Grind the dried flower buds into a fine powder to increase the surface area for extraction.

2. Methanol Extraction:

- Immerse the powdered plant material in methanol (MeOH) at a solid-to-solvent ratio of 1:10 (w/v).

- Macerate for 24 hours at room temperature with occasional agitation.

- Filter the mixture through Whatman No. 1 filter paper.

- Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

- Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Solvent Partitioning:

- Suspend the crude methanol extract in distilled water.

- Perform liquid-liquid partitioning with chloroform (CHCl3) in a separatory funnel. The typical ratio of the aqueous suspension to chloroform is 1:1 (v/v).

- Shake the funnel vigorously and allow the layers to separate.

- Collect the lower chloroform layer.

- Repeat the partitioning process three times.

- Combine the chloroform fractions and concentrate under reduced pressure to yield the chloroform-soluble extract containing this compound.[3]

II. Purification of this compound

Two effective methods for the high-purity purification of this compound are presented below.

Method 1: Isocratic Reversed-Phase Two-Dimensional Liquid Chromatography (2D-LC)

This method has been reported to yield this compound with over 99% purity and approximately 95% recovery.[4]

-

Instrumentation: A 2D-LC system equipped with two pumps, a column-switching valve, and a UV detector.

-

Columns:

-

First Dimension: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Second Dimension: C18 column with a different selectivity or particle size.

-

-

Mobile Phase: An isocratic mobile phase, the composition of which should be optimized based on the specific columns used. A common starting point for lignan separation is a mixture of acetonitrile and water.

-

Procedure:

-

Dissolve the dried chloroform extract in the mobile phase.

-

Inject the sample into the first-dimension column.

-

Monitor the elution profile with the UV detector.

-

At the retention time corresponding to the fraction containing this compound, actuate the switching valve to transfer this fraction to the second-dimension column for further separation.

-

Collect the purified this compound fraction eluting from the second-dimension column.

-

Evaporate the solvent to obtain pure this compound.

-

Method 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby minimizing sample adsorption and degradation. It has been successfully used to purify lignans from Magnolia species with purities exceeding 95%.[5]

-

Instrumentation: A high-speed counter-current chromatograph.

-

Two-Phase Solvent System: A suitable two-phase solvent system is crucial for successful separation. A commonly used system for lignans is composed of petroleum ether-ethyl acetate-methanol-water. The ratios of these solvents need to be optimized. For example, a stepwise elution with varying ratios such as 1:0.8:0.6:1.2 (v/v/v/v) followed by 1:0.8:0.8:1 (v/v/v/v) has been reported for the separation of lignans from Magnolia sprengeri.[5]

-

Procedure:

-

Prepare and equilibrate the two-phase solvent system in a separatory funnel.

-

Fill the HSCCC column with the stationary phase (the lower phase).

-

Pump the mobile phase (the upper phase) through the column at a specific flow rate until hydrodynamic equilibrium is reached.

-

Dissolve the chloroform extract in a small volume of the biphasic solvent system and inject it into the column.

-

Collect fractions as the mobile phase elutes from the column.

-

Analyze the collected fractions by HPLC or TLC to identify those containing pure this compound.

-

Pool the pure fractions and evaporate the solvent.

-

Mandatory Visualizations

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for this compound extraction and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a tetrahydrofurofuranoid lignan from Magnolia fargesii, reverses ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lignans Isolated From Flower Buds of Magnolia fargesii Attenuate Airway Inflammation Induced by Cigarette Smoke in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and purification of lignans from Magnolia biondii Pamp by isocratic reversed-phase two-dimensional liquid chromatography following microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and purification of seven lignans from Magnolia sprengeri by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Total Synthesis of (±)-Epimagnolin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of (±)-Epimagnolin A, a lignan with potential biological activity. The methodology is based on the first reported total synthesis by Brown et al. and is intended to guide researchers in the replication and potential optimization of this synthetic route.

Introduction

Epimagnolin A is a naturally occurring furofuran lignan isolated from the flower buds of Magnolia fargesii. Lignans are a class of secondary metabolites known for their diverse biological activities, and the synthesis of these complex molecules is of significant interest to the fields of medicinal chemistry and drug development. The total synthesis of (±)-Epimagnolin A provides a valuable platform for the generation of analogs for structure-activity relationship (SAR) studies and further biological evaluation.

The synthetic strategy hinges on a key diastereoselective intramolecular C-H insertion reaction to construct the core bicyclic furofuranone skeleton. The synthesis begins with a [2+2] cycloaddition, followed by a Baeyer-Villiger oxidation, formation of a diazo-lactone, the pivotal rhodium-catalyzed C-H insertion, and a final reduction to yield the target molecule.

Quantitative Data Summary

The following table summarizes the reported yields for each key step in the total synthesis of (±)-Epimagnolin A.

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | [2+2] Cycloaddition | Amide 4 and Allyl ether 11 | Cyclobutanone 5 | Modest |

| 2 | Baeyer-Villiger Oxidation | Cyclobutanone 5 | Lactone 6 | 66 |

| 3 | Trifluoroacetylation | Lactone 6 | Trifluoroacylated lactone 7 | - |

| 4 | Diazo-transfer | Trifluoroacylated lactone 7 | Diazo-lactone 8 | - |

| 5 | Rhodium-catalyzed C-H Insertion | Diazo-lactone 8 | Furofuranone 9 | - |

| 6 | Reduction | Furofuranone 9 | (±)-Epimagnolin A 1 | - |

Note: Specific yields for steps 3-6 were not detailed in the initial publication but are part of a multi-step sequence from the lactone to the final product.

Experimental Protocols

The following protocols are based on the published methodology for the total synthesis of (±)-Epimagnolin A.

Step 1: [2+2] Cycloaddition to form Cyclobutanone 5

This step involves the formation of the cyclobutane ring through a [2+2] cycloaddition reaction.

Reagents and Materials:

-

Amide 4 (trimethoxy-substituted arylacetamide)

-

Allyl ether 11

-

Triflic anhydride (Tf₂O)

-

2,6-di-tert-butylpyridine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Protocol:

-

Dissolve amide 4 in anhydrous CH₂Cl₂ and cool the solution to -25 °C under an inert atmosphere.

-

Add triflic anhydride (Tf₂O) dropwise to the solution.

-

In a separate flask, dissolve allyl ether 11 , 2,6-di-tert-butylpyridine, and anhydrous K₂CO₃ in anhydrous CH₂Cl₂ and cool to -25 °C.

-

Slowly add the activated amide solution to the allyl ether solution at -25 °C.

-

Allow the reaction mixture to warm to 0 °C and stir for 2 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ and allow it to warm to room temperature.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the trans-cyclobutanone 5 .

Step 2: Baeyer-Villiger Oxidation to form Lactone 6

This step involves the oxidation of the cyclobutanone to the corresponding lactone.

Reagents and Materials:

-

Cyclobutanone 5

-

Hydrogen peroxide (H₂O₂)

-

Acetic acid (AcOH)

Protocol:

-

Dissolve cyclobutanone 5 in acetic acid.

-

Add hydrogen peroxide to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction with a reducing agent (e.g., saturated aqueous sodium thiosulfate).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford lactone 6 .

Step 3 & 4: Formation of Diazo-lactone 8

This two-step sequence involves the activation of the lactone followed by a diazo-transfer reaction.

Reagents and Materials:

-

Lactone 6

-

Lithium hexamethyldisilazide (LiHMDS)

-

2,2,2-Trifluoroethyl trifluoroacetate (F₃CCH₂OCOCF₃)

-

p-Nitrobenzenesulfonylazide

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN), anhydrous

-

Tetrahydrofuran (THF), anhydrous

Protocol:

-

Trifluoroacetylation:

-

Dissolve lactone 6 in anhydrous THF and cool to -78 °C.

-

Add LiHMDS dropwise and stir for 30 minutes.

-

Add 2,2,2-trifluoroethyl trifluoroacetate and continue stirring at -78 °C.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product and purify to obtain trifluoroacylated lactone 7 .

-

-

Diazo-transfer:

-

Dissolve trifluoroacylated lactone 7 in anhydrous acetonitrile.

-

Add triethylamine followed by p-nitrobenzenesulfonylazide.

-

Stir the reaction at room temperature until completion.

-

Concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield diazo-lactone 8 . Note: Complete removal of the sulfonamide byproduct may be challenging.

-

Step 5: Rhodium-catalyzed C-H Insertion to form Furofuranone 9

This is the key step for the construction of the bicyclic core of this compound.

Reagents and Materials:

-

Diazo-lactone 8

-

Rhodium(II) acetate dimer (Rh₂(OAc)₄)

-

Tetrahydrofuran (THF), anhydrous

Protocol:

-

Dissolve a catalytic amount of Rh₂(OAc)₄ in anhydrous THF under an inert atmosphere.

-

Heat the solution to reflux.

-

Slowly add a solution of diazo-lactone 8 in anhydrous THF to the refluxing catalyst solution over several hours using a syringe pump.

-

After the addition is complete, continue to reflux the mixture until the diazo compound is fully consumed (monitor by TLC and disappearance of the characteristic diazo color).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the furofuranone 9 .

Step 6: Reduction to form (±)-Epimagnolin A (1)

The final step is the reduction of the lactone to the corresponding diol, which then cyclizes to form the furofuran ring.

Reagents and Materials:

-

Furofuranone 9

-

Lithium aluminium hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

Protocol:

-

Prepare a suspension of LiAlH₄ in anhydrous THF and cool to 0 °C.

-

Slowly add a solution of furofuranone 9 in anhydrous THF to the LiAlH₄ suspension.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate and purify the residue by flash column chromatography to yield (±)-Epimagnolin A 1 .

Visualizations

Synthetic Pathway of (±)-Epimagnolin A

Caption: Overall synthetic route to (±)-Epimagnolin A.

Experimental Workflow for a Key Synthetic Step

Caption: Workflow for the Rh-catalyzed C-H insertion.

Application Notes and Protocols: Utilizing Epimagnolin A in Cell Culture Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimagnolin A, a naturally occurring lignan, has demonstrated significant anti-proliferative effects in various cancer cell lines. These application notes provide a comprehensive guide for researchers utilizing this compound in cell culture-based proliferation and viability assays. The information presented here, including detailed protocols and data interpretation guidelines, is intended to facilitate the investigation of this compound's mechanism of action and its potential as a therapeutic agent.

Mechanism of Action

This compound exerts its anti-proliferative effects primarily through the targeted inhibition of the mammalian target of rapamycin (mTOR) kinase, a key regulator of cell growth, proliferation, and survival. This inhibition subsequently suppresses the downstream Akt signaling pathway.[1][2] Notably, studies have indicated that this compound does not affect the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This selective inhibition of the mTOR-Akt pathway leads to a G1/S phase cell cycle arrest, thereby halting cell proliferation.

Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the mTOR-Akt signaling cascade.

Caption: this compound inhibits the mTOR-Akt signaling pathway.

Data Presentation

The anti-proliferative activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cell lines. The following table summarizes the reported effects of this compound on cell proliferation.

| Cell Line | Cancer Type | Assay Type | Parameter | Result | Reference |

| H460 | Lung Cancer | Cell Proliferation Assay | % Inhibition | Significant inhibition at 10 µM | [2] |

| H1650 | Lung Cancer | Cell Proliferation Assay | % Inhibition | Significant inhibition at 10 µM | [2] |

| H460 | Lung Cancer | Foci Formation Assay | Relative Foci Number | Dose-dependent decrease | [2] |

| H1650 | Lung Cancer | Foci Formation Assay | Relative Foci Number | Dose-dependent decrease | [2] |

| H460 | Lung Cancer | Anchorage-Independent Growth | Colony Number | Dose-dependent decrease | [2] |

| H1650 | Lung Cancer | Anchorage-Independent Growth | Colony Number | Dose-dependent decrease | [2] |

Experimental Protocols

This section provides a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cancer cell proliferation. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][4]

Experimental Workflow

References

Application of Epimagnolin A in Drug Resistance Studies: A Comprehensive Guide for Researchers

Introduction

Epimagnolin A, a lignan compound, has emerged as a promising agent in cancer research. Its targeted inhibition of the mTOR (mammalian target of rapamycin) kinase suggests a significant potential for its application in overcoming drug resistance, a major challenge in oncology. The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in various cancers, contributing to cell proliferation, survival, and the development of resistance to conventional chemotherapeutic agents. By targeting mTOR, this compound presents a strategic approach to potentially re-sensitize resistant cancer cells to existing therapies.

These application notes provide a comprehensive overview of the methodologies and protocols for investigating the role of this compound in drug resistance studies. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Key Applications

-

Investigating the reversal of multidrug resistance: Evaluating the potential of this compound to sensitize chemoresistant cancer cell lines to standard-of-care drugs such as cisplatin, doxorubicin, and paclitaxel.

-

Elucidating mechanisms of action: Studying the molecular mechanisms by which this compound overcomes drug resistance, including its effects on drug efflux pumps and apoptosis regulation.

-

Preclinical evaluation: Assessing the in vitro and in vivo efficacy of this compound as a single agent or in combination with other anticancer drugs.

Data Presentation

Table 1: Effect of this compound on Cancer Cell Proliferation

| Cell Line | Cancer Type | Key Signaling Pathway Feature | This compound IC50 (µM) | Reference |

| H460 | Lung Cancer | Enhanced mTOR-Akt signaling | ~10 | |

| H1650 | Lung Cancer | Enhanced mTOR-Akt signaling | ~20 |

Note: The IC50 values are approximate and based on graphical data from the cited source. Researchers should perform their own dose-response experiments to determine the precise IC50 for their specific cell lines and experimental conditions.

Table 2: Hypothetical IC50 Values for Combination Therapy in Drug-Resistant Cells

This table presents a hypothetical scenario for researchers to aim for when investigating the synergistic effect of this compound.

| Cell Line (Resistant to) | Chemotherapeutic Agent | IC50 of Chemo Agent Alone (µM) | IC50 of Chemo Agent + this compound (µM) | Fold Sensitization |

| A549/CDDP (Cisplatin) | Cisplatin | 25 | 5 | 5 |

| MCF-7/ADR (Doxorubicin) | Doxorubicin | 10 | 2 | 5 |

| OVCAR-8/TAX (Paclitaxel) | Paclitaxel | 1 | 0.2 | 5 |

These are illustrative values. Actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound, alone or in combination with other chemotherapeutic agents.

Materials:

-

Drug-resistant and parental cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound

-

Chemotherapeutic agent of interest (e.g., cisplatin, doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include untreated control wells.

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis for mTOR Pathway Proteins

This protocol is used to assess the effect of this compound on the mTOR signaling pathway.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-Bcl-2, anti-Bax, anti-cleaved PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate 20-40 µg of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-